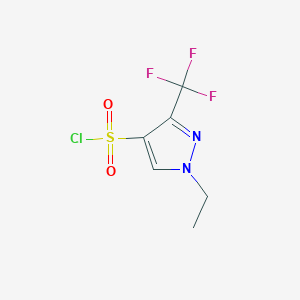

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ionic liquids, such as 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide, are being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries . They are considered as green solvents due to their very low volatility .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like density functional theory (DFT) calculations . These studies provide insights into the geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple interactions. For example, charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atom to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using first principles dynamical simulations . These studies provide insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Aplicaciones Científicas De Investigación

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamide derivatives. It has also been found to possess antifungal and antibacterial properties and has been used in the development of new antimicrobial agents. Additionally, this compound has been used in the development of new anticancer agents.

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various metabolic pathways. Specifically, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body.

Biochemical and Physiological Effects:

This compound has been found to possess a range of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial properties and has been used in the development of new antimicrobial agents. Additionally, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. This inhibition has been found to result in a decrease in the production of bicarbonate ions, which can lead to a decrease in blood pH.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its versatility. It can be used in a wide range of applications, from the synthesis of sulfonamide derivatives to the development of new antimicrobial and anticancer agents. Additionally, it is relatively easy to synthesize and is readily available from commercial suppliers.

However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential toxicity. It has been found to possess cytotoxic effects and can cause damage to cells in vitro. Additionally, it can be difficult to handle due to its reactivity and potential for explosive decomposition.

Direcciones Futuras

There are many potential future directions for the use of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new antimicrobial agents. This compound has already been found to possess antifungal and antibacterial properties, and further research could lead to the development of new, more effective antimicrobial agents.

Another potential direction is the development of new anticancer agents. This compound has already been used in the development of new anticancer agents, and further research could lead to the discovery of new compounds with even greater efficacy.

Overall, this compound is a versatile and important compound in scientific research. Its potential applications in the development of new antimicrobial and anticancer agents make it an important area of study for future research.

Métodos De Síntesis

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place at room temperature and is typically carried out in a solvent such as dichloromethane. The resulting product is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol.

Safety and Hazards

Propiedades

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O2S/c1-2-12-3-4(15(7,13)14)5(11-12)6(8,9)10/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMRKWVJFUASFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2960200.png)

![N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2960201.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2960204.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)

![(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide](/img/structure/B2960211.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2960212.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2960218.png)